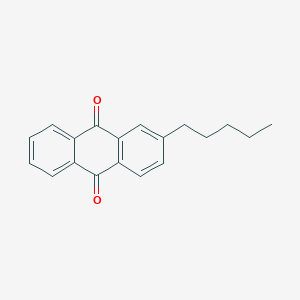

2-Amylanthraquinone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-pentylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-12H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWZLYTVXQBTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065681 | |

| Record name | 9,10-Anthracenedione, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 9,10-Anthracenedione, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13936-21-5 | |

| Record name | 2-Pentyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13936-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 2-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013936215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pentylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amylanthraquinone via Friedel-Crafts Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amylanthraquinone, a key intermediate in various industrial applications, including the production of hydrogen peroxide. The focus of this document is the Friedel-Crafts reaction, a cornerstone of organic synthesis, to produce this compound from readily available starting materials. This guide will delve into the reaction mechanism, provide detailed experimental protocols, and present a comparative analysis of different synthetic approaches.

Core Synthesis Strategy: A Two-Step Friedel-Crafts Approach

The synthesis of this compound via the Friedel-Crafts reaction is predominantly a two-step process. The initial step involves the Friedel-Crafts acylation of an amylbenzene isomer with phthalic anhydride in the presence of a Lewis acid catalyst. This reaction forms an intermediate, 2-(4-amylbenzoyl)benzoic acid. The subsequent step is an intramolecular cyclization of this intermediate, typically facilitated by a strong acid, to yield the final this compound product.

Quantitative Data Summary

The following table summarizes various experimental conditions and reported yields for the synthesis of this compound and its intermediate, providing a comparative overview for researchers to select the most suitable protocol for their specific needs.

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| tert-Amylbenzene, Phthalic Anhydride | AlCl₃, 2-Picoline | Dichloromethane | 15-20 (addition), then 40 | 3 (addition), then 1 | 2-(4-tert-amylbenzoyl)benzoic acid | Not specified | [1] |

| tert-Amylbenzene, Phthalic Anhydride | AlCl₃, 2-Picoline | Dichloromethane | 20 (addition), then 40 | 1-2 (addition), then 1 | 2-(4-tert-amylbenzoyl)benzoic acid | Not specified | [1] |

| tert-Amylbenzene, Phthalic Anhydride | AlCl₃, 2-Picoline | Dichloromethane | 20 (addition), then 40 | 5 (addition), then 1 | 2-(4-tert-amylbenzoyl)benzoic acid | Not specified | [1] |

| Pentylbenzene, Phthalic Anhydride | Bifunctional sulfonic acid-based HZSM-5 molecular sieve | Tetrahydrofuran | 30 | 8 | This compound | 72 | [2] |

| tert-Amylbenzene, Phthalic Anhydride | Hydrofluoric acid, Boron trifluoride | Dichloromethane | -60 to -20 | Not specified | This compound | >92% (tert-isomer) | [3] |

| 2-(4-neopentylbenzoyl)-benzoic acid | 100% Sulfuric acid | None | 60, then 85 | 4 | 2-Neopentylanthraquinone | Not specified | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.

Protocol 1: Synthesis of 2-(4-tert-amylbenzoyl)benzoic acid[1]

-

Reaction Setup: In a reaction vessel, dissolve 74g (0.5 mol) of phthalic anhydride in 250 ml of dichloromethane.

-

Catalyst Addition: Cool the solution to 15-20°C and slowly add 130g of aluminum chloride (AlCl₃).

-

Promoter Addition: Add 1 ml of 2-picoline to the mixture.

-

Reactant Addition: While maintaining the temperature at 20°C and under constant stirring, add 74g (0.5 mol) of tert-amylbenzene dropwise over a period of 3 hours.

-

Reaction Progression: After the addition is complete, the reaction temperature will spontaneously rise to 40°C. Continue stirring for an additional hour.

-

Work-up: The intermediate, 2-(4-tert-amylbenzoyl)benzoic acid, can then be extracted.

Protocol 2: One-Pot Synthesis of this compound[2]

-

Reaction Setup: To a reactor, add 50 mL of tetrahydrofuran and 0.5g of a bifunctional sulfonic acid-based HZSM-5 molecular sieve catalyst. Stir the mixture to ensure homogeneity.

-

Reactant Addition: Sequentially add 1.48g of phthalic anhydride and 1.48g of pentylbenzene to the reactor.

-

Reaction Conditions: Heat the mixture to 30°C and maintain it under reflux for 8 hours with continuous stirring.

-

Product Isolation: After cooling, filter the reaction mixture. The filtrate is subjected to distillation to recover the solvent and any unreacted starting materials.

-

Purification: The crude product is recrystallized from ethanol, filtered, and dried to obtain this compound.

Protocol 3: Cyclization of 2-(4-neopentylbenzoyl)-benzoic acid[4]

-

Reaction Setup: In a suitable reaction vessel, add 900g of 100% sulfuric acid and heat to 60°C.

-

Substrate Addition: Introduce 90g (0.3 mol) of 2-(4-neopentylbenzoyl)-benzoic acid into the sulfuric acid.

-

Reaction Conditions: Increase the temperature to 85°C and stir the mixture for 4 hours.

-

Product Precipitation: Pour the reaction mixture into a mixture of 1,500g of ice and water to precipitate the product.

-

Isolation and Purification: The precipitated 2-neopentylanthraquinone is then collected by filtration and purified as necessary.

Visualizing the Synthesis

To better illustrate the process, the following diagrams outline the experimental workflow and the underlying chemical mechanism.

Caption: A flowchart illustrating the two-step synthesis of this compound.

References

- 1. CN104326896A - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. FR2572396A1 - PROCESS FOR THE PREPARATION OF AMYL-2-ANTHRAQUINONE FROM AMYL-BENZENE AND PHTHALIC ANHYDRIDE - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

Solubility Profile of 2-Amylanthraquinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-amylanthraquinone (2-AAQ) in various organic solvents. Understanding the solubility of this compound is critical for its application in industrial processes, particularly in the synthesis of hydrogen peroxide, as well as for its potential use in other chemical and pharmaceutical applications. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is a key factor in its industrial utility, with higher solubility often leading to more efficient processes. While comprehensive data across a wide range of common organic solvents is not extensively published, studies have focused on solvent systems relevant to the anthraquinone process for hydrogen peroxide production. The following tables summarize the available quantitative solubility data for this compound in various mixed organic solvents.

Table 1: Solubility of this compound in Trimethylbenzene (TMB) and Diisobutylcarbinol (DIBC) Mixtures

| Volume Ratio (TMB:DIBC) | Temperature (K) | Molar Fraction (x10³) |

| 1:0 | 303.15 | 39.8 |

| 313.15 | 49.2 | |

| 323.15 | 60.1 | |

| 333.15 | 72.8 | |

| 3:1 | 303.15 | 35.1 |

| 313.15 | 43.6 | |

| 323.15 | 53.5 | |

| 333.15 | 65.1 | |

| 3:2 | 303.15 | 32.9 |

| 313.15 | 40.9 | |

| 323.15 | 50.3 | |

| 333.15 | 61.4 | |

| 1:1 | 303.15 | 29.2 |

| 313.15 | 36.5 | |

| 323.15 | 45.1 | |

| 333.15 | 55.4 | |

| 2:3 | 303.15 | 25.4 |

| 313.15 | 31.9 | |

| 323.15 | 39.6 | |

| 333.15 | 48.9 | |

| 0:1 | 303.15 | 18.2 |

| 313.15 | 23.2 | |

| 323.15 | 29.1 | |

| 333.15 | 36.4 |

Table 2: Solubility of this compound in Other Mixed Solvent Systems

| Solvent System (Volume Ratio) | Temperature (K) | Molar Fraction (x10³) |

| TMB / Tetrabutylurea (3:1) | 303.15 | 41.2 |

| 313.15 | 51.5 | |

| 323.15 | 63.8 | |

| TMB / Methylcyclohexylacetate (3:1) | 303.15 | 38.7 |

| 313.15 | 48.1 | |

| 323.15 | 59.2 | |

| TMB / Trioctylphosphate (3:1) | 303.15 | 28.9 |

| 313.15 | 36.2 | |

| 323.15 | 44.9 |

A patent for the synthesis of this compound also notes its solubility can reach 200-300 g/L in a working fluid composed of diisobutyl carbinol (DIBC) and heavy aromatics, which is a significant increase compared to the 120-140 g/L solubility of 2-ethylanthraquinone in its typical working fluid.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method, a common and reliable technique.

1. Materials and Apparatus:

-

Solute: High-purity this compound (recrystallized and dried).

-

Solvent: Analytical grade organic solvent of interest.

-

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer.

-

Thermostatic water bath with temperature control (±0.1 K).

-

Calibrated digital thermometer.

-

Analytical balance (±0.0001 g).

-

Syringes and filters (e.g., 0.45 µm PTFE).

-

Volumetric flasks and pipettes.

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).

-

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in the jacketed glass vessel.

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in the thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process.

-

Allow the mixture to equilibrate for a sufficient time (typically several hours) to ensure that the solution is saturated. This can be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sampling and Analysis:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated syringe to prevent precipitation of the solute.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Determine the mass of the collected sample.

-

Dilute the sample with the same solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable column and mobile phase).

-

-

Data Calculation:

-

Calculate the concentration of this compound in the original saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L), moles per liter (mol/L), or mole fraction.

-

3. Repetition and Validation:

-

Repeat the experiment at least three times at each temperature to ensure the reproducibility of the results.

-

The experimental procedure should be validated by measuring the solubility of a known compound with well-documented solubility data in the same solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

The Catalytic Heart of Hydrogen Peroxide Production: An In-depth Technical Guide to the Mechanism of 2-Amylanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of 2-amylanthraquinone (AAQ) in catalysis, with a primary focus on its application in the industrial synthesis of hydrogen peroxide (H₂O₂) via the Riedl-Pfleiderer (anthraquinone) process. This document delves into the core catalytic cycle, presents comparative quantitative data, details experimental methodologies, and provides visual representations of the key pathways and workflows.

Introduction: The Significance of this compound in the Anthraquinone Process

The anthraquinone process is the dominant method for the industrial production of hydrogen peroxide, a versatile and environmentally friendly oxidizing agent.[1] This cyclic process relies on the catalytic hydrogenation of an alkylanthraquinone to its corresponding hydroquinone, followed by its oxidation to regenerate the parent anthraquinone and produce hydrogen peroxide.[1] While 2-ethylanthraquinone (eAQ) has been a commonly used working compound, this compound (AAQ) presents a viable and, in some aspects, advantageous alternative.[2] Its higher solubility in the organic solvents used in the working solution can lead to increased productivity.[3] This guide will elucidate the fundamental catalytic mechanism of AAQ, providing a technical resource for researchers and professionals in the field.

The Catalytic Cycle: A Two-Step Symphony of Hydrogenation and Oxidation

The core of the anthraquinone process is a continuous loop involving two key chemical transformations: the hydrogenation of this compound and the subsequent oxidation of the resulting 2-amylanthrahydroquinone.

Step 1: Hydrogenation of this compound

The catalytic cycle begins with the reduction of this compound (AAQ) to 2-amylanthrahydroquinone (AAQH₂) using hydrogen gas. This reaction is typically carried out in a multiphase reactor, such as a slurry or trickle-bed reactor, in the presence of a palladium-based catalyst.[3][4]

Reaction:

This compound (AAQ) + H₂ --(Pd catalyst)--> 2-Amylanthrahydroquinone (AAQH₂)

The hydrogenation process is a critical step that directly impacts the overall efficiency of hydrogen peroxide production. The reaction kinetics and selectivity are influenced by various factors, including the nature of the catalyst, reaction temperature, pressure, and the composition of the working solution.[4]

Step 2: Oxidation of 2-Amylanthrahydroquinone

The second stage of the cycle involves the oxidation of the 2-amylanthrahydroquinone (AAQH₂) by bubbling air or oxygen through the working solution. This step, known as autoxidation, regenerates the this compound and produces hydrogen peroxide.[5]

Reaction:

2-Amylanthrahydroquinone (AAQH₂) + O₂ --> this compound (AAQ) + H₂O₂

The resulting hydrogen peroxide is then extracted from the organic working solution using water, and the regenerated this compound is recycled back to the hydrogenation stage to continue the catalytic cycle.

Quantitative Data and Performance Comparison

The performance of this compound in the anthraquinone process is often compared to that of 2-ethylanthraquinone. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Hydrogenation Rates and H₂O₂ Yields for 2-tert-Amylanthraquinone (taAQ) and 2-Ethylanthraquinone (eAQ) [3][6]

| Parameter | 2-tert-Amylanthraquinone (taAQ) | 2-Ethylanthraquinone (eAQ) |

| Hydrogenation Rate | Significantly slower (about half of eAQ) | Faster |

| Maximum H₂O₂ Yield | Higher (up to 98.0%) | Lower (around 92%) |

| Amount of Degradation Products | Smaller | Larger |

Table 2: Optimized Reaction Parameters for this compound Hydrogenation in a Micro-packed-bed Reactor [7]

| Parameter | Optimized Value |

| Temperature | 50 °C |

| Pressure | 300 kPa |

| Solvent Composition (TMB/TOP) | 3:1 |

| Apparent Residence Time | 9 s |

| Effective Anthraquinone Retention (after 10 cycles) | 99.1% |

| Hydrogenation Efficiency | 10.13 g L⁻¹ |

| Space-Time Yield | 336.8 gH₂O₂ gPd⁻¹ h⁻¹ |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the catalytic use of this compound.

Catalyst Preparation: Palladium on Alumina (Pd/Al₂O₃)

A common catalyst for the hydrogenation of this compound is palladium supported on alumina. The following is a representative protocol for its preparation via the incipient wetness impregnation method.[3]

Materials:

-

γ-Alumina (γ-Al₂O₃) powder

-

Palladium chloride (PdCl₂) solution of known concentration

-

Deionized water

-

Drying oven

-

Calcination furnace

Procedure:

-

Dry the γ-Al₂O₃ powder in an oven at 120°C for 4 hours to remove any adsorbed water.

-

Calculate the required volume of the PdCl₂ solution to achieve the desired palladium loading (e.g., 1 wt%).

-

Slowly add the calculated volume of the PdCl₂ solution to the dried γ-Al₂O₃ powder drop by drop while continuously mixing to ensure uniform distribution.

-

Age the impregnated powder at room temperature for 24 hours in a covered container.

-

Dry the aged catalyst in an oven at 120°C for 12 hours.

-

Calcine the dried catalyst in a furnace at a specified temperature (e.g., 500°C) for a set duration (e.g., 4 hours) in a controlled atmosphere (e.g., air).

-

Allow the catalyst to cool down to room temperature before use.

Hydrogenation of this compound in a Slurry Reactor

This protocol describes a typical laboratory-scale hydrogenation experiment in a semi-batch slurry reactor.[3]

Materials and Equipment:

-

This compound (AAQ)

-

Working solution (e.g., a mixture of aromatic and polar solvents)

-

Pd/Al₂O₃ catalyst

-

Semi-batch slurry reactor equipped with a stirrer, gas inlet, sampling port, and temperature and pressure controls

-

Hydrogen gas cylinder with a pressure regulator

Procedure:

-

Charge the slurry reactor with the working solution containing a known concentration of this compound.

-

Add the desired amount of the Pd/Al₂O₃ catalyst to the reactor.

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove any air.

-

Heat the reactor contents to the desired reaction temperature (e.g., 60°C) under constant stirring.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.3 MPa).

-

Maintain the temperature and pressure throughout the reaction, continuously supplying hydrogen to compensate for consumption.

-

Periodically withdraw samples from the reactor through the sampling port to monitor the progress of the reaction.

-

Analyze the samples to determine the concentration of AAQ and the formation of 2-amylanthrahydroquinone (AAQH₂).

Analysis of Hydrogen Peroxide Yield

After the oxidation step, the concentration of the produced hydrogen peroxide is determined, typically by titration.

Materials:

-

Hydrogenated working solution after oxidation

-

Deionized water

-

Potassium permanganate (KMnO₄) solution of known concentration

-

Sulfuric acid (H₂SO₄)

-

Burette, pipette, and conical flask

Procedure:

-

Take a known volume of the oxidized working solution.

-

Extract the hydrogen peroxide from the organic solution into a known volume of deionized water. This may require multiple extractions to ensure complete transfer.

-

Take a known aliquot of the aqueous extract containing the hydrogen peroxide.

-

Acidify the aliquot with a dilute solution of sulfuric acid.

-

Titrate the acidified solution with a standardized potassium permanganate solution until a faint, persistent pink color is observed.

-

Record the volume of the KMnO₄ solution used.

-

Calculate the concentration of hydrogen peroxide in the original working solution based on the stoichiometry of the reaction between H₂O₂ and KMnO₄.

Visualizing the Mechanism and Workflows

Diagrams created using the DOT language provide a clear visual representation of the catalytic cycle and experimental procedures.

Caption: The catalytic cycle of this compound for hydrogen peroxide production.

Caption: A typical experimental workflow for H₂O₂ production using this compound.

Side Reactions and Catalyst Deactivation

While the main catalytic cycle is highly efficient, side reactions can occur, leading to the formation of byproducts and a decrease in the overall yield. The primary side reactions involve the hydrogenation of the aromatic rings of the anthraquinone molecule, leading to the formation of tetrahydro- and octahydro-anthraquinones.[4] Some of these hydrogenated species are not easily oxidized back to the active anthraquinone form, resulting in a loss of the working compound.

Catalyst deactivation is another critical aspect to consider. The palladium catalyst can lose its activity over time due to several factors, including:

-

Poisoning: Impurities in the hydrogen feed or the working solution can adsorb onto the active sites of the catalyst, blocking them from participating in the reaction.

-

Sintering: At high temperatures, the small palladium nanoparticles on the support can agglomerate into larger particles, reducing the active surface area of the catalyst.

-

Leaching: Palladium may slowly dissolve into the working solution, leading to a gradual loss of the active metal.

Understanding and mitigating these side reactions and deactivation mechanisms are crucial for maintaining the long-term efficiency and economic viability of the anthraquinone process.

Conclusion

This compound serves as a vital component in the catalytic production of hydrogen peroxide. Its mechanism of action, centered around a cyclic process of hydrogenation and oxidation, is a cornerstone of industrial chemistry. This technical guide has provided an in-depth overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams. For researchers and professionals in chemical synthesis and drug development, a thorough understanding of this catalytic system is essential for process optimization, catalyst development, and the advancement of sustainable chemical manufacturing.

References

- 1. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 2. AQ (this compound) and EQ (2-ethylanthraquinone) | Solvay [solvay.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Autoxidation - Wikipedia [en.wikipedia.org]

- 6. academic.hep.com.cn [academic.hep.com.cn]

- 7. Process intensification of this compound hydrogenation in a micro-packed-bed reactor for H2O2 synthesis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Greener synthesis routes for 2-Amylanthraquinone

An In-depth Technical Guide to Greener Synthesis Routes for 2-Amylanthraquinone

Introduction

This compound (2-AAQ) is a critical organic intermediate, primarily utilized as a working carrier in the anthraquinone process for the industrial production of hydrogen peroxide (H₂O₂).[1] Hydrogen peroxide is considered an environmentally friendly oxidizing agent as its decomposition products are simply water and oxygen.[2] The efficiency and sustainability of the entire H₂O₂ production cycle are therefore intrinsically linked to the synthesis of the anthraquinone derivative itself.

Traditionally, 2-AAQ is produced via a Friedel-Crafts acylation reaction, a process often reliant on stoichiometric amounts of aluminum chloride (AlCl₃) as a catalyst and large quantities of corrosive acids like concentrated sulfuric acid or oleum for the final cyclization step.[3][4] These conventional methods suffer from significant drawbacks, including the formation of substantial waste streams, difficulties in catalyst recovery and reuse, and harsh reaction conditions, making them less aligned with the principles of green chemistry.[3] Consequently, the development of cleaner, more sustainable synthesis routes for this compound is an area of active research, aiming to reduce environmental impact and improve process efficiency.

This guide provides a technical overview of established and emerging greener synthesis routes for this compound, presenting comparative data, detailed experimental protocols, and pathway visualizations for researchers and chemical process developers.

Synthesis Pathways: From Traditional to Greener Alternatives

The core of this compound synthesis involves the reaction of an amylbenzene derivative with a phthalic anhydride source, followed by an intramolecular cyclization. Greener approaches focus on replacing hazardous reagents, utilizing recyclable catalysts, and simplifying process steps.

Traditional Friedel-Crafts Acylation Route

The conventional method involves a two-step process. First, tert-amylbenzene undergoes a Friedel-Crafts acylation with phthalic anhydride using a Lewis acid catalyst, typically AlCl₃, to form the intermediate 2-(4-tert-amylbenzoyl) benzoic acid (ABB acid). In the second step, this intermediate is cyclized using a strong dehydrating agent such as concentrated sulfuric acid or oleum to yield this compound.[5] While effective, this route generates significant acidic waste and catalyst-related sludge, posing environmental and disposal challenges.[3]

Caption: Traditional Friedel-Crafts synthesis route for this compound.

Greener Route 1: Heterogeneous Solid Acid Catalysis

A significant advancement towards a greener synthesis is the replacement of corrosive, homogeneous Lewis and Brønsted acids with recyclable solid acid catalysts. Zeolites and functionalized molecular sieves have shown promise in catalyzing the acylation reaction under milder conditions. This approach simplifies catalyst separation and minimizes corrosive waste streams.

One documented method utilizes a bifunctional sulfonic acid-based HZSM-5 molecular sieve as a solid acid catalyst for the direct reaction between pentylbenzene and phthalic anhydride.[6] This heterogeneous catalysis allows for easier product purification and catalyst recycling, which are key tenets of green chemistry.

Caption: Greener synthesis of this compound using a solid acid catalyst.

Greener Route 2: Two-Step Alkylation and Oxidation

An alternative green strategy redesigns the synthesis from different starting materials to avoid the issues associated with Friedel-Crafts chemistry altogether. A patented two-step method starts with anthracene and isopentene.[3]

-

Alkylation: Anthracene is alkylated with isopentene using a solid catalyst, such as an Mg-MWW molecular sieve, to produce 2-amylanthracene.

-

Oxidation: The resulting 2-amylanthracene is then oxidized to this compound. This step can utilize various oxidizing agents, with oxygen or air being the most cost-effective and environmentally benign option, often in the presence of an oxidation catalyst.[3]

This route improves atom economy and utilizes lower-cost raw materials, and the use of heterogeneous catalysts allows for their regeneration and reuse.[3]

Caption: Two-step greener synthesis via alkylation of anthracene and subsequent oxidation.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis routes, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Comparison of Synthesis Routes for this compound

| Parameter | Traditional Friedel-Crafts[7] | Solid Acid Catalysis[6] | Two-Step Alkylation/Oxidation[3] |

| Primary Reactants | tert-Amylbenzene, Phthalic Anhydride | Pentylbenzene, Phthalic Anhydride | Anthracene, Isopentene |

| Catalyst | AlCl₃, H₂SO₄ | Sulfonic acid-based HZSM-5 | Alkylation: Mg-MWW; Oxidation: MnO₂/MgO/γ-Al₂O₃ |

| Solvent | Methylene Dichloride | Tetrahydrofuran | Not specified |

| Temperature (°C) | < 5 °C (Acylation), 80 °C (Cyclization) | 30 °C | 50-200 °C (Oxidation) |

| Reaction Time | 5h (Acylation), 6h (Cyclization) | 8 h | 1.5 - 2 h (Oxidation) |

| Overall Yield (%) | ~89.5% | 72% | 22-28% (Oxidation Step) |

| Key "Green" Advantage | Improved work-up vs. older methods | Recyclable solid acid catalyst, avoids corrosive liquids | High atom economy, avoids phthalic anhydride, uses O₂ as oxidant |

Experimental Protocols

This section provides detailed methodologies for the greener synthesis routes discussed.

Protocol 1: Synthesis using HZSM-5 Solid Acid Catalyst

This protocol is based on the method described by Zhang et al.[6]

-

Apparatus: A standard laboratory reactor equipped with a stirrer and a reflux condenser.

-

Reagents:

-

Phthalic anhydride: 1.48 g

-

Pentylbenzene: 1.48 g

-

Bifunctional sulfonic acid-based HZSM-5 catalyst: 0.5 g

-

Tetrahydrofuran (THF): 50 mL

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Add 50 mL of tetrahydrofuran and 0.5 g of the HZSM-5 catalyst to the reactor. Stir to create a uniform suspension.

-

Sequentially add 1.48 g of phthalic anhydride and 1.48 g of pentylbenzene to the reactor.

-

Heat the mixture to reflux (approximately 30 °C) with continuous stirring and maintain for 8 hours.

-

After the reaction period, cool the mixture to room temperature.

-

Separate the solid catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.

-

Recover the filtrate, which contains the product, by distilling off the THF solvent and any unreacted starting materials.

-

Recrystallize the crude solid product from ethanol.

-

Filter the purified crystals and dry to obtain the final product, this compound.

-

Reported Yield: 2.00 g (72%).[6]

-

Protocol 2: Improved Friedel-Crafts Synthesis

This protocol is adapted from a patented method designed to reduce side reactions and improve yield.[7]

-

Step 1: Synthesis of 2-(4-neopentylbenzoyl) benzoic acid

-

Reagents:

-

Phthalic anhydride

-

tert-Amylbenzene

-

Methylene dichloride (solvent)

-

Catalyst (e.g., AlCl₃)

-

Acid binding agent (e.g., 2-picoline or triethylamine)

-

Sodium hydroxide solution (for washing)

-

Anhydrous sulfuric acid (precipitating agent)

-

-

Procedure:

-

Dissolve phthalic anhydride in methylene dichloride in a reactor.

-

Under the action of the catalyst, add tert-amylbenzene. Introduce an acid-binding agent to suppress isomerization side reactions.

-

After the reaction is complete, wash the organic phase with a sodium hydroxide solution until neutral.

-

Separate the organic phase and add it to an ice-water mixture (0-10 °C).

-

Slowly add anhydrous sulfuric acid to precipitate the intermediate product.

-

Filter and dry the precipitate to obtain 2-(4-neopentylbenzoyl) benzoic acid.

-

Reported Intermediate Yield: 94.2% - 95.2%.[7]

-

-

-

Step 2: Cyclization to this compound

-

Reagents:

-

2-(4-neopentylbenzoyl) benzoic acid (from Step 1)

-

Catalyst (e.g., concentrated sulfuric acid)

-

-

Procedure:

-

Carry out the cyclization reaction of the intermediate under the action of the catalyst. Control the temperature and catalyst amount to maximize yield.

-

After the reaction, quench the mixture in an ice-water bath to precipitate the crude product.

-

Filter the crude this compound.

-

Wash the crude product with a dilute sodium hydroxide solution, followed by pure water until the washings are neutral.

-

Dry the product under decompression. Further purification can be achieved by vacuum evaporation.

-

Reported Final Yield: 89.0% - 89.5%.[7]

-

-

Conclusion

The development of greener synthesis routes for this compound represents a significant step towards enhancing the sustainability of chemical manufacturing. The use of heterogeneous solid acid catalysts, such as modified zeolites, successfully mitigates the challenges associated with corrosive and non-recyclable liquid acids, offering a path to cleaner production with simplified work-up procedures.[6] Furthermore, innovative two-step routes starting from alternative feedstocks like anthracene demonstrate the potential for fundamentally redesigning synthesis pathways to improve atom economy and utilize more benign reagents like molecular oxygen.[3] While traditional methods may still offer high yields, the environmental benefits and operational advantages of these greener alternatives provide a compelling case for their continued development and industrial adoption, aligning the production of this key intermediate with the broader goals of sustainable chemistry.

References

- 1. AQ (this compound) and EQ (2-ethylanthraquinone) | Solvay [solvay.com]

- 2. nbinno.com [nbinno.com]

- 3. CN107602368A - The method that two-step method prepares 2 amyl anthraquinones - Google Patents [patents.google.com]

- 4. CN101602660A - A kind of production technique of 2-amyl anthraquinone - Google Patents [patents.google.com]

- 5. CN1321630A - Technological formulation of 2-amyl anthraquinone - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN104326896A - Synthesis method of this compound - Google Patents [patents.google.com]

The Genesis of an Industrial Oxidizer: A Technical History of the Anthraquinone Process

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The anthraquinone process, also known as the Riedl-Pfleiderer process, stands as a cornerstone of modern industrial chemistry, being the almost exclusive method for the production of hydrogen peroxide (H₂O₂).[1][2] Developed in the 1930s and 1940s by the German chemical conglomerate IG Farben (now BASF), this elegant catalytic cycle revolutionized the manufacturing of this vital oxidizing agent, paving the way for its large-scale use in a vast array of applications, from pulp and paper bleaching to sophisticated chemical syntheses and environmental remediation.[1][3] This technical guide delves into the discovery and history of the anthraquinone process, providing a detailed examination of its core chemical principles, the evolution of its industrial implementation, and the technical challenges that were overcome in its development.

A Historical Perspective: From Laboratory Curiosity to Industrial Workhorse

Prior to the advent of the anthraquinone process, the industrial production of hydrogen peroxide was primarily reliant on electrochemical methods, which were often inefficient and limited in scale.[1] The conceptual breakthrough for a chemical-based catalytic cycle came from the work of German chemists Georg Pfleiderer and Hans-Joachim Riedl at IG Farben in Ludwigshafen between 1935 and 1945.[3] Their research culminated in a process that utilized an organic carrier, an alkylated anthraquinone, to facilitate the reaction between hydrogen and oxygen to produce hydrogen peroxide.[2]

The process was first commercialized on a significant scale by BASF, with a plant in Ludwigshafen achieving a monthly output of 30 metric tons of 100% hydrogen peroxide by 1945.[4] Following World War II, the technology was disseminated and further refined, with the first plant in the United States being established by DuPont in Memphis, Tennessee, in 1953.[5] The global production of hydrogen peroxide has since grown exponentially, from 35,000 tonnes in 1950 to over 2.2 million tonnes in 2006, a testament to the robustness and efficiency of the anthraquinone process.[1]

The Core of the Process: A Catalytic Cycle

The anthraquinone process is a continuous cyclic operation that can be broken down into three primary stages: hydrogenation, oxidation, and extraction. The net reaction is the deceptively simple combination of hydrogen and oxygen to form hydrogen peroxide: H₂ + O₂ → H₂O₂.[2] The ingenuity of the process lies in the use of a "working solution" containing an alkylated anthraquinone, which acts as a catalyst carrier.[3]

The Working Solution: A Carefully Balanced Mixture

The composition of the working solution is critical to the efficiency of the process. It typically consists of:

-

An Alkylated Anthraquinone: 2-ethylanthraquinone (EAQ) is the most commonly used derivative, often in combination with its hydrogenated form, 2-ethyl-5,6,7,8-tetrahydroanthraquinone (THEAQ).[4] Other alkylated anthraquinones, such as 2-tert-butylanthraquinone, have also been employed.[2]

-

A Mixed Solvent System: A blend of a non-polar solvent (to dissolve the anthraquinone form) and a polar solvent (to dissolve the anthrahydroquinone form) is used.[6] Early formulations utilized benzene and secondary alcohols, while modern processes often employ a mixture of aromatic hydrocarbons and long-chain alcohols or esters.[3][7]

The Three Stages of the Anthraquinone Process

-

Hydrogenation: The working solution is brought into contact with hydrogen gas in the presence of a palladium catalyst, typically supported on a solid substrate like alumina.[7] In this step, the alkylanthraquinone is reduced to its corresponding alkylanthrahydroquinone.

-

Oxidation: The hydrogenated working solution is then oxidized by bubbling compressed air through it.[3] This autoxidation step regenerates the original alkylanthraquinone and produces hydrogen peroxide.

-

Extraction: The hydrogen peroxide, which is immiscible with the organic working solution, is then extracted with deionized water, typically in a counter-current extraction column.[3] The resulting aqueous solution of hydrogen peroxide can then be purified and concentrated.

Experimental Protocols: Insights from Early Patents

The foundational work on the anthraquinone process is detailed in patents filed by Riedl and Pfleiderer. While not exhaustive experimental procedures, they provide valuable insights into the early laboratory-scale development of the process.

Example from U.S. Patent 2,369,912 (1945): [8]

-

Working Solution Preparation: A solution of 2-ethylanthraquinone (concentration not specified) was prepared in a mixture of 6 parts by volume of benzene and 4 parts by volume of methylcyclohexanol.

-

Hydrogenation: The working solution was treated with hydrogen in the presence of a nickel catalyst until approximately half of the quinone was reduced to the hydroquinone or quinhydrone form.

-

Oxidation: The quinone was then reformed by the action of oxygen.

-

Extraction: 98-99% of the hydrogen peroxide formed was washed out with water in a counter-current extraction.

-

Recycling: The remaining working solution was then recycled for another round of reduction.

Quantitative Data from Early Industrial Operations

The following tables summarize some of the key quantitative data from the early industrial implementation of the anthraquinone process.

| Parameter | Value | Source |

| Early Production (Ludwigshafen, 1945) | ||

| Monthly Output (100% H₂O₂) | 30 metric tons | [4] |

| General Process Parameters | ||

| Initial H₂O₂ Concentration (Post-Extraction) | 35-50% | [3] |

| Hydrogenation Conditions | ||

| Catalyst | Palladium on a solid support | [7] |

| Oxidation Conditions | ||

| Oxidizing Agent | Compressed Air | [3] |

Technical Challenges and Innovations

The development and optimization of the anthraquinone process were not without challenges. Key areas of research and innovation have included:

-

Catalyst Deactivation: The palladium catalyst is susceptible to poisoning and deactivation over time.[4] Research has focused on developing more robust catalysts and effective regeneration techniques.

-

Side Reactions and Byproduct Formation: Unwanted side reactions can lead to the degradation of the anthraquinone carrier, reducing the efficiency of the process.[9] The formation of epoxides and other degradation products necessitates a purification step for the working solution.[9]

-

Solvent Loss and Recovery: The organic solvents used in the working solution can be lost through volatilization and dissolution in the aqueous phase. Efficient solvent recovery systems are crucial for the economic viability of the process.

Visualizing the Process: Diagrams and Workflows

To better understand the intricacies of the anthraquinone process, the following diagrams, generated using the DOT language, illustrate the core catalytic cycle, the overall industrial workflow, and the key side reactions.

Caption: The core catalytic cycle of the anthraquinone process.

Caption: Overall workflow of an industrial anthraquinone process plant.

Caption: Key side reactions and regeneration pathways in the process.

Conclusion

The discovery and development of the anthraquinone process represent a landmark achievement in industrial chemistry. Through the innovative application of a catalytic cycle, Riedl and Pfleiderer created a process that has remained the dominant method for hydrogen peroxide production for over eight decades. Continuous refinement of the catalyst, working solution, and reactor design has further enhanced the efficiency and sustainability of this vital industrial process. For researchers and professionals in drug development and other scientific fields, an understanding of the history and technical underpinnings of the anthraquinone process provides valuable insights into the principles of industrial catalysis and chemical process development.

References

- 1. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 2. Anthraquinone process - Wikipedia [en.wikipedia.org]

- 3. How H₂O₂ is produced: The Anthraquinone Process [hslg-tech.com]

- 4. Log in [portfolio-pplus.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. The Anthraquinone Process Of Hydrogen Peroxide Production Plant [slchemtech.com]

- 7. Progress and prospective of heterogeneous catalysts for H2O2 production via anthraquinone process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2369912A - Process for preparing hydrogen peroxide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Chemical stability of 2-Amylanthraquinone under reaction conditions

An In-depth Technical Guide on the Chemical Stability of 2-Amylanthraquinone Under Reaction Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of this compound (2-AQ), a critical component in various industrial processes, most notably in the production of hydrogen peroxide via the anthraquinone process. Understanding the stability of 2-AQ under different reaction conditions is paramount for process optimization, ensuring product purity, and minimizing economic losses. This document details the known degradation pathways, presents available quantitative data, and provides standardized experimental protocols for stability assessment.

Chemical Stability of this compound

This compound is generally considered to be a highly stable compound, a key attribute for its use as a catalyst in the cyclical anthraquinone process for hydrogen peroxide production.[1] The process involves the hydrogenation of 2-AQ to 2-amylanthrahydroquinone, followed by its oxidation to regenerate 2-AQ and produce hydrogen peroxide.[1] Despite its overall stability, some degradation of the working solution does occur under the reaction conditions, which typically involve elevated temperatures, pressures, and the presence of a catalyst.

Comparative Stability: this compound vs. 2-Ethylanthraquinone

This compound is often used in conjunction with or as an alternative to 2-ethylanthraquinone (2-EAQ). Studies have shown that the choice of the alkylanthraquinone can impact the efficiency and stability of the hydrogen peroxide production process. Notably, 2-tert-amylanthraquinone, an isomer of 2-AQ, has been found to exhibit a slower hydrogenation rate compared to 2-EAQ but compensates with a higher maximum yield of hydrogen peroxide and the formation of fewer degradation products under identical conditions.[2]

Table 1: Comparative Performance of 2-tert-Amylanthraquinone (taAQ) and 2-Ethylanthraquinone (eAQ) [2]

| Parameter | 2-tert-Amylanthraquinone (taAQ) | 2-Ethylanthraquinone (eAQ) | Reaction Conditions |

| Hydrogenation Rate | Slower (approximately half of eAQ) | Faster | 60 °C, 0.3 MPa, Pd/Al2O3 catalyst |

| Maximum H2O2 Yield | Higher | Lower | 60 °C, 0.3 MPa, Pd/Al2O3 catalyst |

| Degradation Products | Smaller amount | Higher amount | 60 °C, 0.3 MPa, Pd/Al2O3 catalyst |

Degradation Pathways

While specific quantitative data on the degradation of this compound is limited in publicly available literature, the degradation pathways for the closely related 2-ethylanthraquinone are well-documented and provide a strong indication of the types of side reactions 2-AQ may undergo. The primary degradation routes involve deep hydrogenation of the aromatic rings and hydrogenolysis of the carbonyl groups.[3]

Potential degradation products of this compound, inferred from studies on alkylanthraquinones, include:

-

2-Amylanthrone: Formed via hydrogenolysis of the carbonyl group.

-

2-Amyl-5,6,7,8-tetrahydroanthraquinone: A product of the hydrogenation of one of the aromatic rings. This is often considered an "active" species as it can still participate in the hydrogen peroxide cycle, though its efficiency may differ from the parent 2-AQ.

-

Further hydrogenated species: Over-hydrogenation can lead to the formation of octahydro-amylanthraquinone and other more saturated derivatives, which are generally inactive in the hydrogen peroxide process.

-

Epoxides and other oxidation products: Minor side reactions during the oxidation stage can lead to the formation of various oxygenated by-products.

The formation of these by-products leads to a gradual loss of active working solution components, reducing the overall efficiency of the hydrogen peroxide production process.

Experimental Protocols for Stability Assessment

A standardized protocol is essential for evaluating the chemical stability of this compound under specific reaction conditions. The following is a general experimental methodology that can be adapted for this purpose.

Objective

To determine the rate and extent of degradation of this compound under simulated reaction conditions and to identify and quantify the major degradation products.

Materials and Equipment

-

Reactants: this compound (high purity), solvent system (e.g., a mixture of a non-polar aromatic solvent and a polar alcohol), hydrogen gas (high purity), and compressed air or oxygen.

-

Catalyst: Palladium on a support (e.g., 0.3-5% Pd on Al2O3 or activated carbon).

-

Reactor: A high-pressure batch or semi-batch reactor (e.g., Parr autoclave) equipped with a stirrer, temperature and pressure controls, and sampling capabilities.

-

Analytical Instruments:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) for the identification and quantification of 2-AQ and its degradation products.[4]

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) as an alternative for quantification.

-

Apparatus for titration (e.g., burette, flasks) to determine the concentration of hydrogen peroxide produced (e.g., using potassium permanganate).

-

Experimental Procedure

-

Preparation of the Working Solution: Prepare a solution of this compound in the chosen solvent system at a known concentration.

-

Reactor Setup: Charge the reactor with the working solution and the catalyst. Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove any air.

-

Hydrogenation:

-

Heat the reactor to the desired temperature (e.g., 50-70 °C).

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-0.5 MPa).

-

Start the stirrer at a constant speed to ensure good mixing.

-

Monitor the hydrogen uptake over time.

-

Take samples at regular intervals to analyze the composition of the working solution.

-

-

Oxidation:

-

After a set period of hydrogenation or when the desired conversion is reached, stop the hydrogen supply and depressurize the reactor.

-

Introduce a stream of air or oxygen into the reactor at a controlled flow rate.

-

Continue stirring and maintain the temperature.

-

Take samples periodically to measure the concentration of hydrogen peroxide formed and to analyze the composition of the regenerated working solution.

-

-

Sample Analysis:

-

For each sample, separate the catalyst from the liquid phase (e.g., by filtration).

-

Analyze the liquid sample using GC-MS or HPLC to determine the concentrations of this compound and any degradation products.

-

Determine the concentration of hydrogen peroxide formed by titration.

-

Data Analysis

-

Plot the concentration of this compound as a function of time to determine the degradation rate.

-

Identify the degradation products from the mass spectra obtained from GC-MS analysis.

-

Quantify the major degradation products and express their formation as a percentage of the initial 2-AQ concentration.

-

Calculate the yield and selectivity of hydrogen peroxide production.

Data Presentation

The following table summarizes the key quantitative findings from the literature regarding the performance and stability of this compound in a specific advanced reactor system.

Table 2: Performance of this compound in a Micro-Packed-Bed Reactor [5]

| Parameter | Value | Reaction Conditions |

| Hydrogenation Efficiency | 10.13 g L⁻¹ | 50 °C, 300 kPa, 3:1 TMB/TOP solvent |

| Effective Anthraquinone Retention (after 10 cycles) | 99.1% | 50 °C, 300 kPa, 3:1 TMB/TOP solvent |

| Apparent Residence Time | 9 seconds | 50 °C, 300 kPa, 3:1 TMB/TOP solvent |

Mandatory Visualizations

The Anthraquinone Process

Caption: The cyclical anthraquinone process for hydrogen peroxide production.

Potential Degradation Pathways of this compound

References

- 1. AQ (this compound) and EQ (2-ethylanthraquinone) | Solvay [solvay.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [Qualitative analysis of compositions of anthraquinone series working solution by gas chromatography-mass spectrometry] [pubmed.ncbi.nlm.nih.gov]

- 5. Process intensification of this compound hydrogenation in a micro-packed-bed reactor for H2O2 synthesis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 2-Amylanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-amylanthraquinone, a key molecule in various industrial applications. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide presents a combination of predicted data and experimental data from closely related structural analogs. This approach offers valuable insights for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its analogs.

Table 1: Nuclear Magnetic Resonance (NMR) Data of 2-tert-Butylanthraquinone (Structural Analog)

As a close structural analog, the NMR data for 2-tert-butylanthraquinone provides a strong reference for the expected chemical shifts of this compound. The primary difference would be in the signals corresponding to the alkyl side chain.

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 7.50 - 8.30 (m, 7H, Ar-H) | 182.5 (C=O) |

| 1.35 (s, 9H, -C(CH₃)₃) | 182.3 (C=O) |

| 148.5 (Ar-C) | |

| 134.2 (Ar-CH) | |

| 133.8 (Ar-C) | |

| 133.5 (Ar-CH) | |

| 133.0 (Ar-C) | |

| 127.2 (Ar-CH) | |

| 126.8 (Ar-CH) | |

| 35.2 (-C(CH₃)₃) | |

| 31.0 (-C(CH₃)₃) |

Source: PubChem CID 66532 for 2-tert-Butylanthraquinone.[1] Note that the data presented is for a structural analog and slight variations are expected for this compound.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretching | 3100 - 3000 | Aromatic Ring |

| Aliphatic C-H Stretching | 3000 - 2800 | Amyl Group |

| Carbonyl (C=O) Stretching | 1680 - 1650 | Anthraquinone Core |

| Aromatic C=C Stretching | 1620 - 1580 | Aromatic Ring |

| Aliphatic C-H Bending | 1470 - 1350 | Amyl Group |

Table 3: Mass Spectrometry (MS) Data of 2-Methylanthraquinone (Structural Analog)

The mass spectrum of 2-methylanthraquinone offers insight into the fragmentation pattern expected for this compound, with the primary difference being the mass of the alkyl substituent.

| m/z | Relative Intensity (%) | Plausible Fragment |

| 222 | 100 | [M]⁺ (Molecular Ion) |

| 194 | ~50 | [M - CO]⁺ |

| 165 | ~40 | [M - CO - CHO]⁺ |

| 139 | ~20 | [C₁₁H₇]⁺ |

Source: NIST Mass Spectrometry Data Center for 2-Methylanthraquinone.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for the NMR analysis of anthraquinone derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III operating at a ¹H resonance frequency of 300 MHz and a ¹³C resonance frequency of 75 MHz.[2]

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[2]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to a suitable range (e.g., 0 to 200 ppm).

-

A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for the IR analysis of solid samples like this compound.

-

Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory, such as a Thermo Nicolet IR 300.[3]

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[3]

-

Co-add a sufficient number of scans (e.g., 32-128) to obtain a high-quality spectrum.[3]

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common and effective technique for the mass spectrometric analysis of polycyclic aromatic ketones.

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization source, such as a GC-MS/MS system.[4]

-

Ionization:

-

Use a standard electron energy of 70 eV for ionization.[4] This energy level promotes fragmentation and yields a characteristic mass spectrum.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentations for aromatic ketones include the loss of CO and cleavage of the alkyl side chain.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a logical relationship for compound characterization.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data for structural elucidation.

References

Methodological & Application

Application Notes and Protocols for 2-Amylanthraquinone Hydrogenation Using Palladium Catalysts

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the hydrogenation of 2-amylanthraquinone (2-AAQ) using palladium-based catalysts. This reaction is a critical step in the industrial production of hydrogen peroxide (H₂O₂) via the anthraquinone process. The information presented here is compiled from recent research and is intended to guide the user in setting up and performing this catalytic reaction, as well as in understanding the key parameters that influence its efficiency and selectivity.

Introduction

The catalytic hydrogenation of this compound is a cornerstone of the anthraquinone process for hydrogen peroxide production. In this process, 2-AAQ is hydrogenated to 2-amylanthrahydroquinone (2-AAHQ), which is then oxidized with air to regenerate the 2-AAQ and produce hydrogen peroxide. The efficiency of the hydrogenation step is paramount for the overall economic viability and sustainability of the process.

Palladium-based catalysts are widely employed for this reaction due to their high activity and selectivity.[1][2] The choice of catalyst support, palladium particle size, and reaction conditions can significantly impact the reaction rate, selectivity towards the desired hydroquinone, and the stability of the catalyst. This document outlines various palladium catalyst systems and provides protocols for their use in the hydrogenation of this compound.

Catalyst Systems and Performance Data

A variety of palladium catalyst systems have been investigated for the hydrogenation of this compound and its analogs like 2-ethylanthraquinone (2-EAQ). The choice of support material and the addition of promoters can significantly influence the catalyst's performance.

| Catalyst System | Support Material | Key Findings | H₂O₂ Yield (g/L) | Selectivity (%) | Reference |

| Pd-AlPO-31/SiO₂ | AlPO-31 modified Silica | Superior H₂O₂ yield and selectivity attributed to high dispersion of Pd particles. | 8.4 | 96 | [1] |

| Pd/SiO₂ | Silica | Conventional catalyst, used as a baseline for comparison. | - | - | [1] |

| Pd-AlPO-5/SiO₂ | AlPO-5 modified Silica | High activity, second only to Pd-AlPO-31/SiO₂. | 7.8 | - | [1] |

| Pd-AlPO-11/SiO₂ | AlPO-11 modified Silica | Lower hydrogenation efficiency. | - | 65 | [1] |

| Pd-AlPO-8/SiO₂ | AlPO-8 modified Silica | Similar selectivity to Pd-AlPO-11/SiO₂. | - | 65 | [1] |

| Pd/HCM | Hollow Ceramic Microspheres | High catalytic selectivity, activity, and stability. | - | 96.5 (for H₂O₂) | [2] |

| Pd/Al₂O₃ | Alumina | The influence of Pd particle size on turnover frequency and space time yield was investigated. | - | - | [3] |

| Amine-modified Pd/SiO₂ | Amine-modified Silica | Designed for high activity and selectivity. | - | - | [4] |

| Pd/Polyaniline | Polyaniline | The size of palladium particles influenced the reaction course. | - | - | [5] |

Experimental Protocols

General Safety Precautions for Handling Palladium on Carbon (Pd/C)

Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen and air.[6][7] Strict safety measures must be followed.

-

Inert Atmosphere: Always handle dry Pd/C powder under an inert atmosphere (e.g., Argon or Nitrogen) to prevent ignition.[6][7]

-

Solvent Wetting: Never allow the catalyst to dry out after it has been used for a reaction. Keep it covered with a layer of solvent.[7]

-

Fire Safety: Have a fire extinguisher readily available.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.

-

Ventilation: Conduct all operations in a well-ventilated fume hood.[6]

-

Waste Disposal: Quench the catalyst with water to reduce its flammability before transferring it to a designated waste container.[7]

Protocol for Hydrogenation of this compound in a Batch Reactor

This protocol describes a general procedure for the hydrogenation of this compound using a palladium catalyst in a laboratory-scale batch reactor, such as a Parr apparatus.

Materials:

-

This compound (2-AAQ)

-

Solvent (e.g., a mixture of an aromatic hydrocarbon and a higher alcohol)

-

Palladium catalyst (e.g., 5% or 10% Pd/C, or a custom-prepared catalyst)

-

Hydrogen gas (high purity)

-

Nitrogen or Argon gas (high purity)

-

Reaction vessel (e.g., Parr shaker flask)

Procedure:

-

Reactor Preparation:

-

Ensure the reaction vessel is clean and dry.

-

Add the desired amount of this compound and the solvent to the vessel.

-

Purge the vessel with an inert gas (Nitrogen or Argon) to remove air.

-

-

Catalyst Addition:

-

Sealing and Purging:

-

Seal the reaction vessel.

-

Evacuate the vessel and backfill with inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.

-

Finally, evacuate the vessel and introduce hydrogen gas to the desired pressure.

-

-

Reaction:

-

Commence stirring or shaking of the reaction mixture.

-

Heat the reactor to the desired temperature.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

-

Reaction Work-up:

-

Stop the heating and stirring, and allow the reactor to cool to room temperature.

-

Carefully vent the excess hydrogen gas in a safe manner.

-

Purge the reactor with inert gas.

-

Filter the reaction mixture to remove the catalyst. Celite can be used as a filter aid. Crucially, do not allow the catalyst to dry on the filter paper. [6] Keep it wet with solvent.

-

The resulting filtrate contains the 2-amylanthrahydroquinone solution, which can be proceed to the oxidation step.

-

Preparation of a Pd-AlPO-n/SiO₂ Catalyst

This protocol is based on the impregnation method described for the synthesis of Pd-AlPO-n/SiO₂ catalysts.[1]

Materials:

-

Silica (SiO₂) powder

-

Aluminophosphate molecular sieves (AlPO-n, e.g., AlPO-31)

-

Palladium chloride (PdCl₂) or another suitable palladium precursor

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

Support Preparation:

-

Mechanically mix the SiO₂ powder and the desired AlPO-n zeolite in the desired ratio to create the composite support.

-

-

Impregnation:

-

Prepare an aqueous solution of the palladium precursor. For PdCl₂, a small amount of HCl may be needed to ensure complete dissolution.

-

Add the composite support to the palladium precursor solution.

-

Stir the mixture continuously at room temperature for a specified period (e.g., 24 hours) to allow for uniform impregnation.

-

-

Drying and Calcination:

-

Remove the excess water from the mixture using a rotary evaporator.

-

Dry the resulting solid in an oven at a specific temperature (e.g., 120 °C) overnight.

-

Calcine the dried powder in a furnace in air at a high temperature (e.g., 500 °C) for several hours to decompose the palladium precursor and form palladium oxide particles.

-

-

Reduction:

-

Reduce the calcined catalyst in a stream of hydrogen gas at an elevated temperature to convert the palladium oxide to metallic palladium. The temperature and duration of the reduction step are critical for controlling the palladium particle size and dispersion.

-

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. indianchemicalsociety.com [indianchemicalsociety.com]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [repository.kaust.edu.sa]

- 5. researchgate.net [researchgate.net]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. m.youtube.com [m.youtube.com]

- 8. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

Application Notes and Protocols for the Anthraquinone Process Utilizing a 2-Amylanthraquinone Working Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anthraquinone process is the predominant industrial method for producing hydrogen peroxide (H₂O₂), a critical reagent in various fields, including organic synthesis, environmental remediation, and as a precursor in drug development. This process relies on the auto-oxidation of an anthrahydroquinone to an anthraquinone, which generates hydrogen peroxide. The choice of the alkylanthraquinone derivative in the working solution is crucial for the efficiency and economy of the process.

2-Amylanthraquinone (AAQ) has emerged as a highly effective alternative to the traditionally used 2-ethylanthraquinone (eAQ). The primary advantages of using a this compound working solution include its higher solubility in the organic solvents used in the process, which allows for a more concentrated working solution and, consequently, a higher yield of hydrogen peroxide per unit volume.[1] This increased efficiency can lead to smaller plant footprints and reduced energy consumption. Furthermore, the use of this compound can result in the formation of fewer degradation byproducts, simplifying the purification and regeneration of the working solution.[2]

These application notes provide detailed protocols for the laboratory-scale production of hydrogen peroxide using a this compound-based working solution, covering the essential stages of hydrogenation, oxidation, and product extraction.

Quantitative Data Summary

The selection of this compound over 2-ethylanthraquinone is primarily driven by its superior physical and chemical properties within the process. The following tables summarize key quantitative data that highlights these advantages.

Table 1: Solubility of Anthraquinone Derivatives in Working Solution Solvents

| Anthraquinone Derivative | Solvent System | Solubility (g/L) | Reference |

| 2-Ethylanthraquinone (eAQ) | Diisobutyl carbinol (DIBC) and heavy aromatics | 120-140 | [3] |

| This compound (AAQ) | Diisobutyl carbinol (DIBC) and heavy aromatics | 200-300 | [3] |

Table 2: Comparative Performance of this compound (AAQ) and 2-Ethylanthraquinone (eAQ) in Hydrogen Peroxide Production

| Parameter | This compound (AAQ) | 2-Ethylanthraquinone (eAQ) | Conditions | Reference |

| Hydrogenation Efficiency (g H₂O₂/L) | 10.13 | Lower than AAQ | 50 °C, 300 kPa, Pd/Al₂O₃ catalyst, 3:1 TMB/TOP solvent | [4] |

| Maximum H₂O₂ Yield | Higher than eAQ | - | 60 °C, 0.3 MPa, Pd/Al₂O₃ catalyst | [5] |

| Hydrogenation Rate | Slower than eAQ (approx. half) | Faster than AAQ | 60 °C, 0.3 MPa, Pd/Al₂O₃ catalyst | [5][6] |

| Degradation Products | Lower amount | Higher amount | 60 °C, 0.3 MPa, Pd/Al₂O₃ catalyst | [5][6] |

| Space-Time Yield (g H₂O₂ g Pd⁻¹ h⁻¹) | 336.8 (in μPBR) | - | Micro-packed-bed reactor | [4] |

Note: TMB refers to 1,3,5-trimethylbenzene and TOP refers to trioctylphosphate.

Experimental Protocols

The following protocols outline the key steps in the anthraquinone process using a this compound working solution.

Protocol 1: Preparation of the this compound Working Solution

-

Solvent Preparation: Prepare a solvent mixture of 1,3,5-trimethylbenzene (TMB) and trioctylphosphate (TOP) in a 3:1 volume ratio.

-

Dissolution: Dissolve this compound (AAQ) in the TMB/TOP solvent mixture to a final concentration of approximately 200-300 g/L.[3] Gentle heating and stirring may be required to facilitate complete dissolution.

-

Inerting: Purge the prepared working solution with nitrogen gas to remove any dissolved oxygen prior to the hydrogenation step.

Protocol 2: Hydrogenation of the this compound Working Solution

-

Catalyst Preparation: Use a palladium-based catalyst, such as 0.3-0.5% palladium on an alumina (Al₂O₃) support.

-

Reaction Setup: Charge a high-pressure reactor with the this compound working solution and the palladium catalyst. The catalyst loading can be in the range of 2-5 g/L.

-

Hydrogenation Reaction: Pressurize the reactor with hydrogen gas to 0.3 MPa (3 bar). Maintain the reaction temperature at 50-60 °C with vigorous stirring.[4][5]

-

Monitoring: Monitor the progress of the hydrogenation by measuring the consumption of hydrogen gas. The reaction is typically stopped after a predetermined amount of hydrogen has been consumed to avoid over-hydrogenation and the formation of byproducts.

-

Catalyst Removal: After the reaction, depressurize the reactor and filter the hydrogenated working solution (now containing 2-amylanthrahydroquinone, AAQH₂) to remove the palladium catalyst. This step is crucial as the catalyst can promote the decomposition of hydrogen peroxide in subsequent steps.

Protocol 3: Oxidation of the Hydrogenated Working Solution

-

Reaction Setup: Transfer the filtered, hydrogenated working solution to a gas-liquid contactor or a bubble column reactor.

-

Oxidation: Bubble a stream of air or oxygen through the solution at a controlled flow rate. The reaction is typically carried out at a temperature of 30-80 °C and a pressure of up to 5 bar.[4] The 2-amylanthrahydroquinone is oxidized back to this compound, with the simultaneous formation of hydrogen peroxide.

-

Completion: The oxidation is generally continued until the color of the solution changes, indicating the regeneration of the anthraquinone.

Protocol 4: Extraction of Hydrogen Peroxide

-

Liquid-Liquid Extraction: Transfer the oxidized working solution to a liquid-liquid extraction apparatus, such as a separation funnel or a counter-current extraction column.

-